![molecular formula C12H14Cl2O3 B14274477 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol CAS No. 141263-55-0](/img/structure/B14274477.png)
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetic acid and oxirane.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Epoxide Ring Opening: The ester is then reacted with oxirane under basic conditions to form the oxolane ring.
Hydroxylation: Finally, the oxolane ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide, to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction of the dichlorophenyl group can lead to the formation of the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione.
Reduction: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxolane ring and diol groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione: Similar structure but with a ketone group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-methanol: Similar structure but with a methanol group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-amine: Similar structure but with an amine group instead of diol.
Uniqueness
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is unique due to the presence of both the dichlorophenyl group and the oxolane ring with diol functionality
Properties
CAS No. |
141263-55-0 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
5-[2-(2,4-dichlorophenyl)ethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C12H14Cl2O3/c13-8-3-1-7(10(14)5-8)2-4-9-6-11(15)12(16)17-9/h1,3,5,9,11-12,15-16H,2,4,6H2 |
InChI Key |
CNKBINIRBWYFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)O)CCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


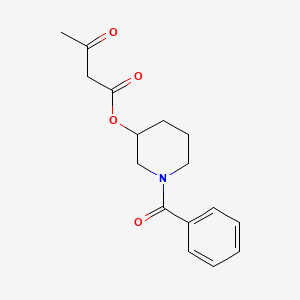

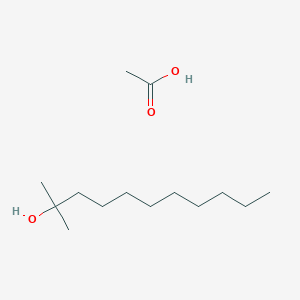
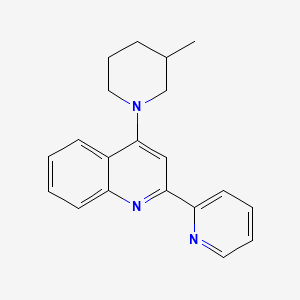
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
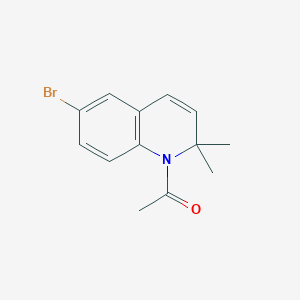
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
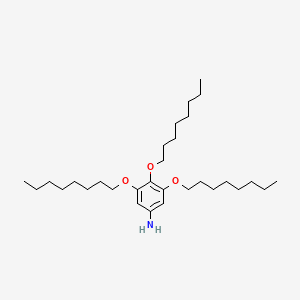
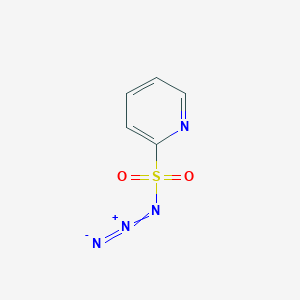

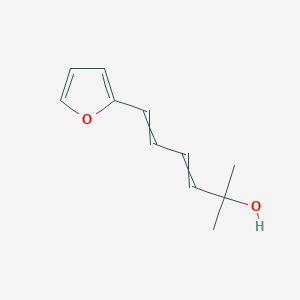


![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
